molecular formula C23H20N2O5S B2373671 3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one CAS No. 1251697-58-1

3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2373671
CAS No.: 1251697-58-1
M. Wt: 436.48
InChI Key: IYSPEBWNBGMBPN-UHFFFAOYSA-N
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Description

Benzothiazole and piperidine are key heterocyclic molecules prevalent in many bioactive compounds as well as in synthetic drugs . They are found in the core of various drugs as well as natural products .


Synthesis Analysis

A simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel benzothiazole derivatives using a one-pot C–C and C–N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound often are linked to its pharmacokinetic and metabolic behaviors in the body .

Scientific Research Applications

  • Synthesis and Biological Evaluation : Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial, antifungal, and antimalarial activities. These studies involve the synthesis of various derivatives and subsequent testing for biological activity (Shah et al., 2016), (Patel et al., 2012), (Velpula et al., 2015).

  • Antimicrobial Activity : Various studies have synthesized novel compounds and evaluated them for their antimicrobial properties, suggesting potential uses in treating bacterial and fungal infections (Okasha et al., 2022), (El‐Wahab et al., 2014).

  • Antitumor Activity : Some derivatives of this compound have been synthesized and tested for their in vitro antitumor activities against various cancer cell lines, highlighting their potential as anticancer agents (El-Helw et al., 2019).

  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, providing insights into their potential mechanisms of action (Shirani et al., 2021).

  • Characterization and Evaluation for Anti-Inflammatory Potential : Some derivatives have been synthesized and characterized for their anti-inflammatory potential, suggesting uses in the development of new anti-inflammatory drugs (Gandhi et al., 2018).

Future Directions

Further studies are needed to confirm the binding of similar compounds with their protein receptors for the design and development of potent antagonists . Molecular docking studies can provide a three-dimensional geometrical view of the ligand binding to their protein receptor .

Properties

IUPAC Name

3-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-28-18-7-4-5-14-13-16(22(27)30-20(14)18)21(26)25-11-9-15(10-12-25)29-23-24-17-6-2-3-8-19(17)31-23/h2-8,13,15H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSPEBWNBGMBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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